N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a central isothiazolidine dioxide ring fused to a substituted phenyl group. This compound exhibits structural features common to bioactive sulfonamides, including fluorinated aromatic rings and methyl substituents, which are often associated with enhanced metabolic stability and target binding affinity.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-12-4-5-14(20-8-3-9-25(20,21)22)11-17(12)19-26(23,24)15-6-7-16(18)13(2)10-15/h4-7,10-11,19H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVNUCZTDUNJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities. However, as of now, comprehensive scientific literature specifically detailing its biological activity is limited. This article aims to compile available information regarding the compound's structure, potential mechanisms of action, and related compounds that may provide insights into its biological properties.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Dioxidoisothiazolidin moiety : This part of the molecule may contribute to various biological interactions.
- Sulfonamide group : Known for its antibacterial properties, sulfonamides are often involved in enzyme inhibition.
- Fluorinated aromatic rings : The presence of fluorine can enhance metabolic stability and bioactivity.
The molecular formula of this compound is with a molecular weight of approximately 348.39 g/mol.
While specific studies on this compound are scarce, insights can be drawn from related compounds. For instance, sulfonamides generally act by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This mechanism could be hypothesized for the current compound as well.
Related Compounds and Biological Activity
Research on structurally similar compounds provides a framework for understanding potential biological activities. For example:
These analogs suggest that compounds with similar structural features may exhibit significant biological activities, including antimicrobial and anti-inflammatory effects.
Case Studies and Experimental Findings
Currently, no specific case studies have been published focusing exclusively on this compound. However, the exploration of its analogs has yielded some pertinent findings:
- Tyrosinase Inhibition : Several studies have reported that compounds with similar structures inhibit tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : Some related compounds have demonstrated antioxidant properties, indicating possible protective effects against oxidative stress .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares key motifs with other sulfonamide derivatives synthesized for pharmaceutical research. Below is a detailed comparison based on structural, synthetic, and inferred pharmacological properties:
Table 1: Structural and Functional Comparison
Notes:
- Molecular Weight : The target compound’s molecular weight is estimated based on its formula (C₁₈H₁₈F₃N₂O₃S₂).
- Sulfonamide vs. Benzamide : The target’s sulfonamide group may enhance solubility compared to the benzamide derivatives, which are more lipophilic and prone to slower metabolic clearance.
Key Research Findings
Synthetic Accessibility : The target compound’s synthesis likely employs sulfonylation or cross-coupling reactions, similar to patented analogs. However, the isothiazolidine dioxide moiety may require specialized oxidation steps (e.g., using mCPBA) for sulfone formation .
Pharmacological Inference : Fluorinated aromatic rings in sulfonamides are associated with improved membrane permeability and target engagement. The methyl group at the 3-position of the benzene ring may sterically hinder CYP450-mediated metabolism, extending half-life .
Thermal Stability : While the target compound’s melting point is unreported, analogs like Example 53 in the patent exhibit MP 175–178°C, suggesting that sulfonamide derivatives generally possess moderate thermal stability suitable for oral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
